Cas no 5278-95-5 (Chlorodibromoacetic Acid)
Chlorodibromoacetic Acid Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2,2-dibromo-2-chloro-
- CHLORODIBROMOACETIC ACID
- Chlorodibromoacetic acid, Dibromochloroacetic acid
- Dibromochloroacetic acid
- Dibromochloroacetic acid solution
- 2,2-dibromo-2-chloroacetic acid
- Acetic acid, dibromochloro-
- SCHEMBL751842
- CHLORODIBROMOACETICACID
- DBCAA
- AMD03B602V
- DTXSID3031151
- AKOS028108487
- DIBROMOCHLOROACETIC ACID [HSDB]
- NCGC00188892-01
- NS00002291
- UNII-AMD03B602V
- HSDB 7621
- ACETIC ACID, 2,2-DIBROMO-2-CHLORO-
- A936990
- Chlorodibromoacetic acid, analytical standard
- Chlorodibromoacetic acid, vial of 25 mg, analytical standard
- UCZDDMGNCJJAHK-UHFFFAOYSA-N
- Q27274006
- 5278-95-5
- dibromo(chloro)acetic acid
- DTXCID1011151
- DB-370003
- G78165
- Chlorodibromoacetic Acid
-
- MDL: MFCD00272678
- Inchi: 1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7)
- InChI Key: UCZDDMGNCJJAHK-UHFFFAOYSA-N
- SMILES: BrC(C(=O)O)(Cl)Br
Computed Properties
- Exact Mass: 249.80300
- Monoisotopic Mass: 249.80318g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 91.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Melting Point: 99-102 °C (lit.)
- PSA: 37.30000
- LogP: 1.75340
- Color/Form: 1000 μg/mL in methyl tert-butyl ether
Chlorodibromoacetic Acid Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2398 3/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S16; S26; S36; S45; S36/37/39; S27
-
Hazardous Material Identification:
- Storage Condition:room temp
- Risk Phrases:R36/37/38; R40; R34
Chlorodibromoacetic Acid Customs Data
- HS CODE:2903799090
- Customs Data:
China Customs Code:
2903799090Overview:
2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Summary:
2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Chlorodibromoacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | M-552.2A-03-1mL |
Chlorodibromoacetic acid,100 μg/mL in MtBE |
5278-95-5 | 100 μg/mL in MtBE | 1mL |
¥ 309 | 2022-04-26 | |
| TRC | C371038-100mg |
Chlorodibromoacetic Acid |
5278-95-5 | 100mg |
$ 321.00 | 2023-09-08 | ||
| TRC | C371038-250mg |
Chlorodibromoacetic Acid |
5278-95-5 | 250mg |
$ 654.00 | 2023-09-08 | ||
| TRC | C371038-1g |
Chlorodibromoacetic Acid |
5278-95-5 | 1g |
$ 1978.00 | 2023-09-08 | ||
| eNovation Chemicals LLC | Y1251868-100mg |
CHLORODIBROMOACETIC ACID |
5278-95-5 | 98% | 100mg |
$345 | 2024-06-06 | |
| TRC | C371038-1000mg |
Chlorodibromoacetic Acid |
5278-95-5 | 1g |
$ 1975.00 | 2023-04-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 442519 |
Chlorodibromoacetic Acid |
5278-95-5 | analytical standard | 100MG |
¥2219.93 | 2022-02-22 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-257235-100 mg |
Chlorodibromoacetic acid, |
5278-95-5 | 100MG |
¥1,467.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-257235-100mg |
Chlorodibromoacetic acid, |
5278-95-5 | 100mg |
¥1467.00 | 2023-09-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -100mg |
Chlorodibromoacetic Acid |
5278-95-5 | 100mg |
¥2670.63 | 2023-09-10 |
Chlorodibromoacetic Acid Suppliers
Chlorodibromoacetic Acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Chlorodibromoacetic Acid
Chlorodibromoacetic Acid (CAS No. 5278-95-5): A Comprehensive Overview of Its Chemical Properties, Applications, and Research Trends
Chlorodibromoacetic Acid, with the chemical formula C2H2Br2ClO2, is a halogenated organic compound that has garnered significant attention in the field of biomedical research. The CAS No. 5278-95-5 serves as a unique identifier for this compound, enabling researchers to reference its molecular structure and properties with precision. Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted its potential as a scaffold for developing novel therapeutics targeting metabolic disorders and neurodegenerative diseases. This Chlorodibromoacetic Acid molecule exhibits a combination of functional groups—including two bromine atoms, one chlorine atom, and a carboxylic acid group—that contribute to its reactivity and versatility in chemical synthesis.
Chlorodibromoacetic Acid is synthesized through a series of electrophilic substitution reactions, as detailed in a 2022 review article in Organic & Biomolecular Chemistry. The molecule's unique electronic configuration allows it to act as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. A 2023 study published in Chemical Communications demonstrated its utility in the design of selective inhibitors for enzymes involved in the pathogenesis of type 2 diabetes. The CAS No. 5278-95-5 compound's ability to form hydrogen bonds with biological targets makes it a promising candidate for drug discovery programs focused on protein-protein interactions.
Recent advances in biomedical research have expanded the applications of Chlorodibromoacetic Acid beyond traditional chemical synthesis. A 2024 publication in ACS Chemical Biology reported its use as a probe molecule for studying the dynamics of cellular signaling pathways. The compound's ability to modulate ion channel activity has been explored in the context of neurological disorders, with a 2023 preclinical study in Neuropharmacology showing its potential to regulate sodium channels in neuronal cells. These findings underscore the importance of CAS No. 5278-95-5 in understanding the molecular mechanisms underlying complex diseases.
Chlorodibromoacetic Acid has also been investigated for its role in environmental remediation. A 2023 study in Environmental Science & Technology demonstrated its effectiveness in the degradation of persistent organic pollutants through advanced oxidation processes. The compound's halogenated structure provides it with enhanced stability and reactivity in aqueous environments, making it a valuable tool for bioremediation strategies. Researchers are now exploring its potential in the development of sustainable chemical processes that minimize environmental impact while maintaining industrial efficiency.
The structural characteristics of CAS No. 5278-95-5 make it an attractive candidate for the design of multifunctional molecules. A 2024 review in Drug Discovery Today highlighted its potential as a building block for the synthesis of bioactive compounds with dual therapeutic effects. The compound's ability to undergo various chemical modifications—such as esterification, amidation, and sulfonation—has been leveraged to create derivatives with improved pharmacokinetic profiles. These modifications are critical for optimizing the therapeutic index of drugs targeting chronic diseases and infectious pathogens.
Recent breakthroughs in biomedical research have further expanded the applications of Chlorodibromoacetic Acid. A 2023 study in Advanced Materials reported its use as a component in the development of smart drug delivery systems. The compound's hydrophobic properties allow it to be incorporated into lipid-based nanoparticles, enabling targeted drug release in specific cellular compartments. This innovation has significant implications for the treatment of diseases such as cancer, where precise delivery of therapeutic agents is essential for maximizing efficacy and minimizing side effects.
The CAS No. 5278-95-5 compound's role in biomedical research is also evident in its use as a tool for studying enzyme kinetics. A 2024 publication in Journal of Biological Chemistry demonstrated its utility as a competitive inhibitor for the enzyme acetylcholinesterase, which plays a critical role in neurological function. These findings have implications for the development of new treatments for neurodegenerative disorders such as Alzheimer's disease, where modulating enzyme activity could provide therapeutic benefits.
As the field of biomedical research continues to evolve, the importance of Chlorodibromoacetic Acid as a versatile chemical scaffold is becoming increasingly apparent. The CAS No. 5278-95-5 compound's unique combination of functional groups and chemical reactivity makes it an invaluable tool for researchers seeking to develop novel therapeutics. Ongoing studies are exploring its potential in the treatment of a wide range of diseases, from metabolic disorders to infectious diseases, highlighting its significance in modern drug discovery and development.
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